molecular formula C12H14BrF2NO2 B14120438 Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate

Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate

Cat. No.: B14120438
M. Wt: 322.15 g/mol
InChI Key: ICZZLYYALIXYBD-UHFFFAOYSA-N
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Description

Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate is a synthetic organic compound that features a brominated aromatic ring, a dimethylamino group, and a difluoroacetate ester

Preparation Methods

The synthesis of Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable aromatic precursor, followed by the introduction of the dimethylamino group through nucleophilic substitution. The final step involves the esterification of the difluoroacetic acid with ethanol under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the dimethylamino group.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate depends on its specific application. In medicinal chemistry, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity. The dimethylamino group can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The bromine atom and difluoroacetate ester can participate in various interactions with molecular targets, influencing the compound’s overall activity.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-difluoroacetate can be compared with similar compounds such as:

    Ethyl 2-(5-chloro-2-(dimethylamino)phenyl)-2,2-difluoroacetate: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.

    Ethyl 2-(5-bromo-2-(methylamino)phenyl)-2,2-difluoroacetate: The presence of a methylamino group instead of a dimethylamino group can influence the compound’s pharmacokinetic properties.

    Ethyl 2-(5-bromo-2-(dimethylamino)phenyl)-2,2-dichloroacetate: Substituting the difluoroacetate ester with a dichloroacetate ester can alter the compound’s chemical stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for various applications in research and industry.

Properties

Molecular Formula

C12H14BrF2NO2

Molecular Weight

322.15 g/mol

IUPAC Name

ethyl 2-[5-bromo-2-(dimethylamino)phenyl]-2,2-difluoroacetate

InChI

InChI=1S/C12H14BrF2NO2/c1-4-18-11(17)12(14,15)9-7-8(13)5-6-10(9)16(2)3/h5-7H,4H2,1-3H3

InChI Key

ICZZLYYALIXYBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C(C=CC(=C1)Br)N(C)C)(F)F

Origin of Product

United States

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